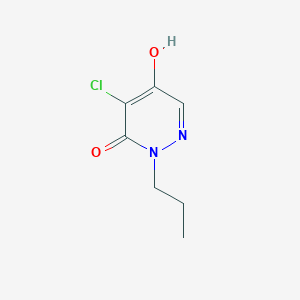![molecular formula C8Cl6O2 B14496833 2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one CAS No. 64230-36-0](/img/structure/B14496833.png)
2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one is a chlorinated heterocyclic compound It features a cyclopentane ring fused to a pyran ring, with six chlorine atoms attached to the structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one typically involves the cycloaddition of chlorinated precursors. One common method is the (3+2) cycloaddition between 2-pyrones and vinyl cyclopropanes under specific conditions . The reaction is catalyzed by palladium(0) with a phosphine ligand in an anhydrous solvent such as tetrahydrofuran or toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Mécanisme D'action
The mechanism of action of 2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative with fewer chlorine atoms.
2,3-Dihydro-4H-pyran: Another pyran derivative with a different substitution pattern.
Uniqueness
2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one is unique due to its high degree of chlorination and fused ring structure
Propriétés
Numéro CAS |
64230-36-0 |
|---|---|
Formule moléculaire |
C8Cl6O2 |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
2,2,3,4,6,7-hexachlorocyclopenta[b]pyran-5-one |
InChI |
InChI=1S/C8Cl6O2/c9-2-1-5(15)3(10)4(11)6(1)16-8(13,14)7(2)12 |
Clé InChI |
UECVIRLMXUVALV-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C1=O)Cl)Cl)OC(C(=C2Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


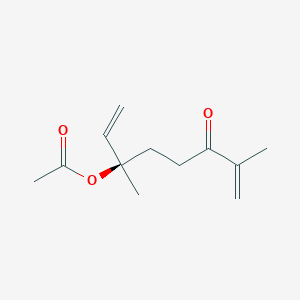
![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)
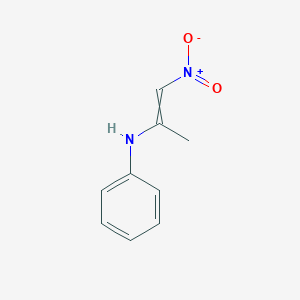
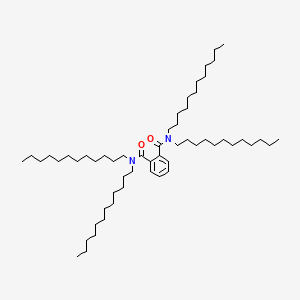
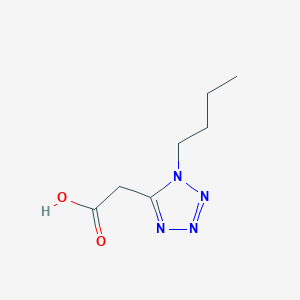
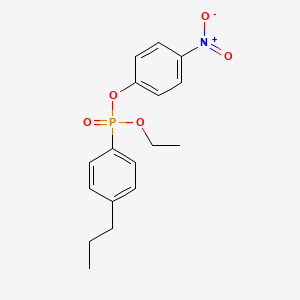


![1-{4-[3-(4-tert-Butylphenoxy)propoxy]phenyl}ethan-1-one](/img/structure/B14496798.png)
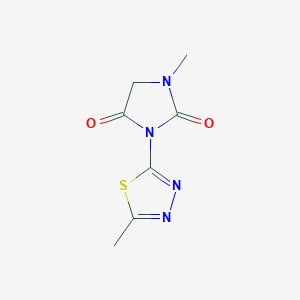
![{[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene](/img/structure/B14496812.png)


